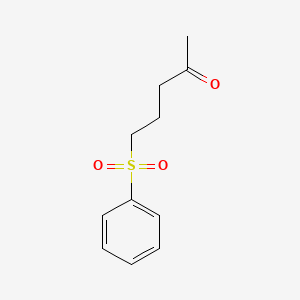

5-Benzenesulfonylpentan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77970-55-9 |

|---|---|

Molecular Formula |

C11H14O3S |

Molecular Weight |

226.29 g/mol |

IUPAC Name |

5-(benzenesulfonyl)pentan-2-one |

InChI |

InChI=1S/C11H14O3S/c1-10(12)6-5-9-15(13,14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 |

InChI Key |

LBJLEWKUPTYQMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Insights and Reaction Pathway Elucidation for 5 Benzenesulfonylpentan 2 One Synthesis

Investigation of Reaction Intermediates (e.g., Sulfonyl Radicals, Sulfinate Anions, Acyl Radicals)

The formation of β-keto sulfones can proceed through various mechanisms, each characterized by distinct reactive intermediates. The most prominent of these are sulfonyl radicals and sulfinate anions.

Sulfonyl Radicals: A significant number of synthetic strategies for β-keto sulfones leverage the reactivity of sulfonyl radicals. These radicals are typically generated from precursors like sulfonyl hydrazides, aryldiazonium tetrafluoroborates in the presence of a sulfur dioxide source, or via electrochemical oxidation. d-nb.inforsc.orgresearchgate.net For instance, a copper(I)-catalyzed multicomponent reaction utilizes aryldiazonium tetrafluoroborates with a sulfur dioxide surrogate (DABCO·(SO2)2) to generate a key arylsulfonyl radical intermediate. researchgate.net This radical then participates in a tandem process, involving addition to an alkyne, to ultimately form the β-keto sulfone. researchgate.net Similarly, electrochemical methods can generate sulfonyl radicals from sodium sulfinates, which then react with ketones or alkynes. rsc.orgrsc.org In some visible-light-mediated syntheses, the reaction is believed to proceed via an initial C-I bond cleavage of an in-situ generated α-iodo ketone, followed by the attack of a sulfonyl radical. rsc.org

Sulfinate Anions: The classical and still widely used approach to β-keto sulfones involves the nucleophilic character of sulfinate anions (RSO₂⁻). thieme-connect.com These anions readily react with α-halo ketones in what is typically an SN2-type displacement, where the sulfinate anion attacks the carbon bearing the halogen, displacing it to form the C-S bond. researchgate.net This method is straightforward and effective for a broad range of substrates. thieme-connect.com Beyond direct substitution, sulfinate anions are key intermediates in palladium-catalyzed cross-coupling reactions where they are generated in situ from the fragmentation of allyl heteroaryl sulfones. rsc.org

Acyl Radicals and Other Intermediates: While less common, the involvement of acyl radicals is another potential pathway. More frequently, reactions proceed through alkenyl radical intermediates, especially in radical-mediated additions to alkynes. researchgate.net In these cases, a sulfonyl radical adds to the alkyne to form a vinyl radical, which is then oxidized and hydrolyzed to yield the keto functionality. d-nb.info In non-radical pathways, α-sulfonyl carbanions are pivotal intermediates. These are generated by deprotonating a sulfone at the α-position and can then be acylated to form β-keto sulfones. nih.gov The stability and reactivity of these carbanions are central to their synthetic utility. nih.govacs.org

Detailed Analysis of Transition States and Energy Profiles

The detailed analysis of transition states and energy profiles for the synthesis of β-keto sulfones is an area of ongoing investigation, with computational studies beginning to shed light on these complex processes. For many of the established synthetic methods, complete energy profiles have not been fully elucidated in the literature.

In other systems, kinetic experiments provide indirect evidence about the nature of the transition state. For instance, in a copper-mediated C-H sulfonylation of aldehydes, kinetic experiments and Hammett analysis point towards a concerted, asynchronous C-H cleavage via a dearomative Wheland-type transition state as the turnover-limiting step. researchgate.net

For reactions involving radical additions, such as those used in the synthesis of vinyl sulfones, the transition states are often highly concerted. d-nb.info Density functional theory (DFT) calculations have also been employed to rationalize the enantioselectivity in reactions like the asymmetric transfer hydrogenation of β-keto esters, a related class of compounds. nih.govacs.org These studies analyze the conformational ensembles of competing transition states to predict the stereochemical outcome. acs.org While these examples provide valuable frameworks, detailed reaction energy profiles for the majority of β-keto sulfone syntheses, including radical and classical nucleophilic substitution pathways, remain a subject for future research.

Influence of Catalysts and Reagents on Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in directing the synthesis of β-keto sulfones, profoundly affecting reaction efficiency, selectivity, and substrate scope. A wide variety of systems have been developed, from traditional methods to modern catalytic approaches.

Classical methods often rely on the straightforward reaction between a sodium sulfinate and an α-haloketone, which typically proceeds without a catalyst under neutral conditions. researchgate.net However, the development of catalytic systems has enabled milder reaction conditions and the use of more diverse starting materials.

Metal Catalysis: Transition metals play a significant role in many modern syntheses. Copper salts are widely used; for example, a Cu(I) catalyst is effective in the multicomponent reaction of aryldiazonium salts, a SO₂ source, and propiolic acids. researchgate.net Copper(II) bromide, in conjunction with a base like DBU, catalyzes the C(sp³)-H functionalization of aryl ketones with sodium sulfinates. researchgate.net Palladium catalysts are employed in cross-coupling reactions, where they mediate the formation of the C-S bond. rsc.orgresearchgate.net Silver-mediated reactions have been shown to promote radical pathways for the transformation of β-keto sulfones themselves. acs.org

Non-Metal Catalysis and Promotion: Lewis acids like Boron trifluoride etherate (BF₃·OEt₂) have been found to effectively promote the oxysulfonylation of alkynes with sodium sulfinates, offering a metal-free alternative. nih.govmdpi.com In recent years, photoredox catalysis has emerged as a powerful tool. Recyclable heterogeneous photocatalysts like graphitic carbon nitride (g-C₃N₄) can mediate the synthesis of β-keto sulfones from phenylacetylenes or ketones under visible light, highlighting a green chemistry approach. rsc.org

The table below summarizes the influence of various catalytic and reagent systems on the synthesis of β-keto sulfones.

| Catalyst/Promoter | Reagents | Starting Materials | Key Feature/Advantage |

| None (Catalyst-Free) | Sodium Sulfinates | α,α-dibromoketones | One-pot debromination/sulfonylation under neutral conditions. researchgate.net |

| Copper(I) | Aryldiazonium tetrafluoroborates, DABSO, H₂O | 3-Arylpropiolic acids | Proceeds via a tandem radical process involving a sulfonyl radical. researchgate.net |

| Copper(II) Bromide / DBU | Sodium Sulfinates | Aryl Ketones | C(sp³)-H functionalization under mild, room temperature conditions. researchgate.net |

| BF₃·OEt₂ | Sodium Sulfinates, O₂ (from air) | Alkynes | Metal-free, operationally simple oxysulfonylation. nih.govmdpi.com |

| g-C₃N₄ (Photocatalyst) | Sodium Sulfinates, Blue Light | Phenylacetylenes or Ketones | Recyclable catalyst, sustainable, metal- and base-free conditions. rsc.org |

| Electrochemical | Sodium Sulfinates, KI | Aryl Methyl Ketones or Aryl Acetylenes | Environmentally friendly, avoids harsh reagents and high temperatures. rsc.org |

| Rongalite (Promoter) | Aryl Iodides, Sodium Metabisulfite | Arylethenes | Acts as a radical promoter in the arylsulfonylation of alkenes. d-nb.info |

Kinetic Studies and Rate-Determining Steps in Complex Transformations

In some palladium-catalyzed cross-coupling reactions for sulfone synthesis, the rate-determining step is often the transmetallation or the final reductive elimination, depending on the electronic nature of the substrates. researchgate.net For instance, in a sulfonylative Hiyama cross-coupling, the use of electron-rich electrophiles facilitates the reaction, suggesting that reductive elimination is the RDS. researchgate.net

In radical-mediated syntheses of vinyl sulfones, which share mechanistic features with some β-keto sulfone preparations, kinetic isotope effect (KIE) studies have been insightful. Competition experiments with deuterated styrenes showed a strong primary KIE, suggesting that the elimination step to form the final vinyl sulfone product is rate-determining, while the initial radical addition across the alkene is fast. d-nb.info

For sulfone formation via the oxidation of sulfides with singlet oxygen, kinetic isotope effects indicated that the rate-determining step is an intramolecular proton abstraction within a persulfoxide intermediate. acs.org In other systems, such as the addition of proline to a sulfone-Michael adduct, this addition step was identified as rate-determining. nih.gov

While these examples from related sulfone syntheses provide a valuable mechanistic framework, specific and detailed kinetic studies for the majority of β-keto sulfone synthetic routes, particularly for a target like 5-Benzenesulfonylpentan-2-one, are not widely available. Such studies would be invaluable for fine-tuning reaction conditions to maximize efficiency and yield.

Advanced Analytical Characterization in Chemical Research

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., 2D NMR, HRMS, FT-IR)

High-resolution spectroscopic methods provide unambiguous evidence for the atomic connectivity and elemental composition of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-Benzenesulfonylpentan-2-one, the FT-IR spectrum would be expected to exhibit characteristic absorption bands confirming the presence of its key functional groups. The strong absorptions corresponding to the sulfonyl (S=O) and carbonyl (C=O) groups are particularly diagnostic. researchgate.netresearchgate.net

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | ~1715 | Strong |

| SO₂ (Sulfonyl) | Asymmetric Stretch | ~1320-1290 | Strong |

| SO₂ (Sulfonyl) | Symmetric Stretch | ~1160-1120 | Strong |

| C-H (Aromatic) | Stretch | ~3100-3000 | Medium |

| C-H (Aliphatic) | Stretch | ~2960-2850 | Medium |

| C=C (Aromatic) | Stretch | ~1600-1450 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) HRMS is a powerful technique for determining the elemental formula of a compound with high accuracy. nih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, it can distinguish between compounds with the same nominal mass. thermofisher.com For this compound (C₁₁H₁₄O₃S), HRMS would provide a precise mass measurement that closely matches the theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition. mdpi.com

Interactive Data Table: HRMS Data for this compound

| Ion Species | Elemental Formula | Theoretical m/z | Measured m/z (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | C₁₁H₁₅O₃S⁺ | 227.0736 | 227.0734 | -0.88 |

| [M+Na]⁺ | C₁₁H₁₄O₃SNa⁺ | 249.0556 | 249.0553 | -1.20 |

2D Nuclear Magnetic Resonance (NMR) Spectroscopy While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive atomic connectivity. For this compound, these experiments would map out the complete bonding framework.

COSY: Would reveal proton-proton couplings within the pentanone chain, for instance, showing a correlation between the protons at C3 and C4.

HSQC: Would correlate each proton signal with the carbon atom to which it is directly attached.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. mdpi.com

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal confirmation of its solid-state conformation. The analysis would reveal the geometry of the sulfonyl group, the conformation of the pentanone chain, and the orientation of the benzenesulfonyl group relative to the aliphatic chain. As of now, the crystal structure for this specific compound is not publicly available in crystallographic databases.

Chromatographic and Hyphenated Techniques for Purity and Reaction Monitoring (e.g., LC-MS, GC-MS, HPLC)

Chromatographic methods are indispensable for separating components of a mixture, thereby assessing the purity of a compound or monitoring the progress of a chemical reaction. mdpi.com

High-Performance Liquid Chromatography (HPLC) HPLC is a primary tool for determining the purity of non-volatile compounds. An analysis of this compound using a suitable reversed-phase column would result in a chromatogram where the compound appears as a single major peak. sielc.com The area of this peak relative to the total area of all peaks is used to calculate the purity, often exceeding 99% for a purified sample.

Interactive Data Table: Hypothetical HPLC Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 4.82 min |

| Peak Area | 99.7% |

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. kuleuven.benih.gov This hyphenated technique is invaluable for reaction monitoring, allowing for the identification of reactants, intermediates, products, and byproducts in a reaction mixture. mdpi.com During the synthesis of this compound, LC-MS could be used to track the consumption of starting materials and the formation of the desired product in real-time.

Gas Chromatography-Mass Spectrometry (GC-MS) For compounds with sufficient volatility and thermal stability, GC-MS offers excellent separation efficiency and structural identification. atlantis-press.commdpi.com this compound could be analyzed by GC-MS to assess purity and identify any volatile impurities. nih.gov The resulting mass spectrum for the main chromatographic peak would serve as a fingerprint, confirming the compound's identity by matching its fragmentation pattern with known data. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity (if chiral derivatives are considered)

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, if a chiral center were introduced into the molecule, for example, through the asymmetric reduction of the ketone at the C2 position to form a chiral alcohol, chiroptical spectroscopy would become a critical analytical tool.

Techniques such as Circular Dichroism (CD) spectroscopy would be used to analyze the enantiomeric purity of such chiral derivatives. nih.gov The CD spectrum of one enantiomer would be the mirror image of the other, and this technique can be used to determine the enantiomeric excess (ee) of a sample. rsc.org The synthesis and characterization of such chiral derivatives would rely heavily on chiroptical methods to confirm the success of the asymmetric synthesis.

Reactivity and Chemical Transformations of 5 Benzenesulfonylpentan 2 One

Reactions at the Ketone Functionality (e.g., Reductions, Wittig-type reactions, Condensations)

The carbonyl group in 5-Benzenesulfonylpentan-2-one is a primary site for nucleophilic attack and condensation reactions.

Reductions: The ketone functionality can be selectively reduced to a secondary alcohol, yielding 5-benzenesulfonylpentan-2-ol. This transformation is a common method for synthesizing β-hydroxy sulfones, which are important building blocks for a variety of organic products, including olefins, vinyl sulfones, and lactones. nih.gov A range of reducing agents can be employed for this purpose. Standard hydride reagents like sodium borohydride (NaBH₄) are effective, typically leading to a racemic mixture of the β-hydroxy sulfone. nih.gov

More sophisticated methods using alkyl aluminum compounds have been developed for the hydrogenation of β-keto sulfones. nih.gov Reagents such as triisobutylaluminium (i-Bu₃Al) and diisobutylaluminium hydride (i-Bu₂AlH) have been shown to be highly efficient in reducing β-keto sulfones to their corresponding β-hydroxy sulfones. nih.gov For instance, i-Bu₃Al can quantitatively reduce various β-keto sulfones. nih.gov

Table 1: Reduction of β-Keto Sulfones

| Reagent | Product | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Racemic β-hydroxy sulfone | Standard, non-stereoselective reduction. nih.gov |

| Triisobutylaluminium (i-Bu₃Al) | β-hydroxy sulfone | Highly efficient and often quantitative. nih.gov |

Wittig-type Reactions: The Wittig reaction provides a powerful method for converting ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org In this reaction, this compound would react with a phosphonium ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂), to replace the carbonyl oxygen with a methylene group. wikipedia.org The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then fragments to yield the desired alkene and a stable phosphine oxide, such as triphenylphosphine oxide. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This transformation allows for the introduction of a carbon-carbon double bond at the C-2 position of the pentane chain, leading to the formation of 5-benzenesulfonyl-2-methylenepentane or its substituted analogues, depending on the specific ylide used. masterorganicchemistry.com

Condensation Reactions: A condensation reaction is one where two molecules combine, often with the loss of a small molecule like water. libretexts.org The ketone group of this compound can participate in such reactions. For example, it can undergo condensation with 1,2-dicarbonyl compounds in the presence of an acid catalyst. While many condensation reactions involving β-ketosulfones utilize the active methylene group, the ketone itself can react under specific conditions, for instance, in benzoin-type condensations with heterocyclic aldehydes catalyzed by thiazolium salts. koreascience.kr

Reactivity of the Active Methylene Group Adjacent to Sulfonyl and Carbonyl Moieties

The methylene group at the C-3 position, situated between the electron-withdrawing ketone and benzenesulfonyl groups, is highly acidic. This "active methylene" character is a cornerstone of the reactivity of β-ketosulfones. ijert.org Deprotonation by a base generates a stabilized carbanion that is a potent nucleophile.

This nucleophilic carbanion can participate in a variety of carbon-carbon bond-forming reactions. A prominent example is the Michael addition, which involves the 1,4-conjugate addition of the carbanion to α,β-unsaturated acceptors. acs.orgacs.org For instance, the carbanion derived from a β-ketosulfone can react with arylidenemalononitriles in the presence of a catalytic amount of a mild base like piperidine. acs.orgacs.orgcapes.gov.br This process can lead to the formation of polyfunctionalized cyclic compounds, such as 2-amino-4H-pyrans, in high yields. acs.orgacs.org The reaction proceeds efficiently under very mild conditions, often at room temperature in ethanol. acs.orgacs.orgcapes.gov.br

Other reactions that leverage the active methylene group include:

Alkylation: Reaction with alkyl halides to introduce an alkyl substituent at the C-3 position.

Knoevenagel Condensation: Reaction with aldehydes or ketones, which is a key step in the synthesis of various complex molecules. ijert.org

Transformations Involving the Benzenesulfonyl Moiety (e.g., Removal, Modification)

The benzenesulfonyl group is not merely an activating group; it can also be a leaving group or be chemically modified.

Removal (Desulfonylation): One of the most synthetically useful transformations of β-ketosulfones is the reductive elimination of the sulfonyl group. ijert.org This process effectively allows the β-ketosulfone to serve as a masked ketone, where the sulfonyl group facilitates certain reactions via the active methylene group and is subsequently removed. This desulfonylation step typically involves reducing agents and leads to the formation of a ketone without the sulfonyl moiety.

Modification: While complete removal is more common, the sulfonyl group itself can sometimes be involved in transformations. For example, β-elimination reactions can occur where the sulfonyl group is eliminated to form vinyl sulfones. nih.gov Additionally, radical cyclizations involving sulfonamides can proceed with the β-elimination of a sulfonyl radical to form imines. nih.gov

Chemical Modifications of the Pentane Chain and Terminal Groups

The saturated alkyl portions of the pentane chain (C-1, C-4) are generally less reactive than the functionalized parts of the molecule. The terminal methyl group (C-1) and the methylene group at C-4 lack the activation provided by the adjacent electron-withdrawing groups. Consequently, modifications at these positions require more forcing conditions or specialized reagents, such as those used for C-H activation or radical-based reactions. Under typical laboratory conditions for ionic reactions, these positions remain inert.

Reactions of the Phenyl Ring (e.g., Electrophilic Aromatic Substitution, Suzuki Coupling)

The phenyl ring of the benzenesulfonyl group can undergo reactions characteristic of aromatic compounds.

Electrophilic Aromatic Substitution (EAS): The sulfonyl group (-SO₂) is a powerful electron-withdrawing group. As a result, it deactivates the aromatic ring towards electrophilic attack, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation slower than for benzene (B151609) itself. youtube.comwikipedia.org The sulfonyl group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the point of attachment on the phenyl ring. youtube.com For example, the nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield the 5-(3-nitrobenzenesulfonyl)pentan-2-one isomer. wikipedia.orglibretexts.orguomustansiriyah.edu.iq

Suzuki Coupling: Recent advances in cross-coupling chemistry have shown that aryl sulfones can act as electrophilic partners in palladium-catalyzed Suzuki-Miyaura reactions. chemrxiv.orgresearchgate.netchemrxiv.org Under specific conditions, typically involving a suitable palladium catalyst, a phosphine ligand (like RuPhos), and a base, the carbon-sulfur bond of the benzenesulfonyl group can be cleaved and a new carbon-carbon bond formed with a boronic acid derivative. chemrxiv.org This allows for the synthesis of biaryl compounds, where the benzenesulfonyl group is replaced by another aryl or heteroaryl group. chemrxiv.orgresearchgate.net Trifluoromethylsulfones have shown particularly good reactivity in these couplings. chemrxiv.orgacs.org

Table 2: Summary of Reactivity for this compound

| Molecular Part | Type of Reaction | Description |

|---|---|---|

| Ketone (C=O) | Reduction | Forms a β-hydroxy sulfone using reagents like NaBH₄ or i-Bu₃Al. nih.gov |

| Wittig Reaction | Converts the C=O group to a C=C double bond with a phosphonium ylide. organic-chemistry.orgwikipedia.org | |

| Active Methylene (-CH₂-) | Deprotonation/Nucleophilic Attack | Forms a stabilized carbanion that can undergo Michael additions, alkylations, etc. ijert.orgacs.org |

| Benzenesulfonyl (-SO₂Ph) | Reductive Removal | The sulfonyl group is cleaved to yield a ketone. ijert.org |

| Suzuki Coupling | Acts as a leaving group in Pd-catalyzed cross-coupling reactions. chemrxiv.orgresearchgate.netchemrxiv.org | |

| Phenyl Ring (-Ph) | Electrophilic Aromatic Substitution | The -SO₂- group is deactivating and meta-directing for reactions like nitration. youtube.com |

| Pentane Chain (Alkyl parts) | Inert | Generally unreactive under standard ionic conditions. |

Applications in Advanced Organic Synthesis and Materials Science

5-Benzenesulfonylpentan-2-one as a Versatile Building Block in Heterocyclic Compound Synthesis

No published research was found that specifically utilizes this compound for the synthesis of heterocyclic compounds.

Utilization in the Construction of Complex Carbocyclic Systems

There is no available literature detailing the use of this compound in the formation of complex carbocyclic systems.

Role as a Key Intermediate in Multi-Step Total Synthesis Endeavors

A review of total synthesis literature did not reveal any instances where this compound was employed as a key intermediate.

Exploration of its Utility in Polymer Chemistry and Functional Material Design

No studies have been published on the application of this compound in the fields of polymer chemistry or the design of functional materials.

Contributions to the Synthesis of Fine Chemicals and Agrochemicals (excluding biological activity)

There is no documented use of this compound in the synthesis of fine chemicals or agrochemicals in the available scientific literature.

Theoretical and Computational Chemistry Studies of 5 Benzenesulfonylpentan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.gov For 5-Benzenesulfonylpentan-2-one, these calculations reveal the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals, which are crucial for predicting reactivity.

The electronic structure is heavily influenced by the electron-withdrawing nature of both the benzenesulfonyl and the carbonyl groups. A molecular electrostatic potential (MEP) map would typically show regions of negative potential (red/yellow) concentrated around the oxygen atoms of the sulfonyl and carbonyl groups, indicating their role as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov In this compound, the HOMO is likely to be localized on the phenyl ring and the sulfonyl group, while the LUMO is expected to be centered on the carbonyl group of the ketone. This distribution suggests that the molecule could act as a nucleophile at the phenyl ring and as an electrophile at the carbonyl carbon.

Table 1: Predicted Frontier Orbital Properties for this compound Note: These are estimated values based on typical calculations for similar functional groups.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capability; potential for oxidation. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 6.3 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~ 3.5 - 4.5 D | Indicates a significant molecular polarity due to the sulfonyl and carbonyl groups. |

These calculations, often performed using basis sets like 6-31G(d,p) or larger, provide a quantitative basis for understanding the molecule's electronic behavior. nih.govnih.gov

Computational Studies of Conformational Preferences and Stereoelectronic Effects

The flexibility of the pentanone chain in this compound allows it to adopt numerous conformations. Computational methods can be used to determine the relative energies of these conformers and identify the most stable structures. cwu.edu The conformational landscape is governed by a balance of steric hindrance and subtle stereoelectronic effects.

Stereoelectronic effects are orbital interactions that dictate the preferred three-dimensional arrangement of atoms in a molecule. nih.gov For this compound, key interactions include:

Gauche Effects: Interactions between adjacent groups that favor a gauche (60°) dihedral angle over an anti (180°) one due to favorable hyperconjugation.

Anomeric Effects: Donation of electron density from a lone pair into an adjacent antibonding orbital (σ), which can influence bond lengths and angles. While classic anomeric effects are less prominent in an open chain like this, similar n → σ interactions involving the lone pairs on the sulfonyl and carbonyl oxygens can influence the chain's conformation.

In Silico Prediction of Spectroscopic Properties and Validation

Computational chemistry allows for the accurate prediction of various spectroscopic data, which can be used to validate theoretical models against experimental results. nih.govnih.gov For this compound, key predictable spectra include Infrared (IR), Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 (¹³C NMR).

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule's bonds. The most prominent predicted peak for this compound would be the strong carbonyl (C=O) stretch of the ketone group, expected around 1715 cm⁻¹. openstax.orglibretexts.org Other characteristic peaks would include the symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) group near 1150 and 1300 cm⁻¹, respectively, and C-H stretching frequencies for the aromatic and aliphatic portions of the molecule.

NMR Spectroscopy: NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

¹H NMR: Protons alpha to the carbonyl group (on C3) are expected to be deshielded and appear around 2.5-2.8 ppm. Protons alpha to the sulfonyl group (on C5) would also be downfield, likely in the 3.0-3.3 ppm range. The aromatic protons of the benzene (B151609) ring would appear between 7.5 and 8.0 ppm.

¹³C NMR: The most downfield signal would be the carbonyl carbon, predicted to be in the 205-210 ppm range. libretexts.org The carbons of the phenyl ring and those attached directly to the sulfonyl group would also have distinct chemical shifts.

Table 2: Predicted Spectroscopic Data for this compound Note: These are estimated values based on standard spectroscopic data for the constituent functional groups.

| Spectroscopy Type | Feature | Predicted Value/Range |

| IR | Carbonyl (C=O) Stretch | 1715 cm⁻¹ |

| Sulfonyl (SO₂) Asymmetric Stretch | ~1300 cm⁻¹ | |

| Sulfonyl (SO₂) Symmetric Stretch | ~1150 cm⁻¹ | |

| ¹H NMR | Aromatic Protons (C₆H₅) | 7.5 - 8.0 ppm |

| Methylene Protons (-SO₂-CH₂-) | 3.0 - 3.3 ppm | |

| Methylene Protons (-CH₂-C=O) | 2.5 - 2.8 ppm | |

| Methyl Protons (-C(=O)-CH₃) | 2.1 - 2.3 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 205 - 210 ppm |

| Aromatic Carbons (ipso-C) | ~140 ppm | |

| Methylene Carbon (-SO₂-CH₂-) | ~55 ppm | |

| Methyl Carbon (-C(=O)-CH₃) | ~30 ppm |

These in silico predictions provide a powerful means to confirm the structure of a synthesized compound or to identify it within a complex mixture.

Computational Mechanistic Investigations of Reaction Pathways and Catalytic Cycles

Beyond static molecular properties, computational chemistry is instrumental in elucidating reaction mechanisms. nih.gov For this compound, theoretical studies can map out the potential energy surfaces for various reactions, identify transition states, and calculate activation energies, thereby explaining reaction outcomes and predicting feasibility. researchgate.netresearchgate.net

Potential reactions amenable to computational investigation include:

Enolate Formation and Subsequent Reactions: The acidity of the protons alpha to the ketone (at the C1 and C3 positions) can be calculated. Computational modeling can explore the thermodynamics and kinetics of forming the corresponding enolates. The subsequent reactivity of these enolates in reactions like aldol (B89426) condensations or alkylations can be investigated by locating the transition state structures for C-C bond formation.

Reactions at the Sulfonyl Group: The benzenesulfonyl group can participate in reactions such as nucleophilic aromatic substitution or act as a leaving group. Computational studies can model the pathways for these transformations. For instance, the mechanism of a reaction like the Julia-Kocienski olefination, which involves sulfones, has been extensively studied computationally. nih.gov

Catalytic Cycles: If this compound were used as a substrate in a catalytic reaction (e.g., a transition-metal-catalyzed cross-coupling), DFT calculations could be used to model the entire catalytic cycle. This would involve optimizing the geometries of all intermediates and transition states, including substrate binding, oxidative addition, migratory insertion, and reductive elimination steps, to understand the role of the catalyst and the factors controlling selectivity.

These mechanistic investigations provide a molecular-level picture of chemical transformations that is often inaccessible through experimental means alone, guiding the development of new synthetic methods and catalysts.

Future Directions and Emerging Research Paradigms in Sulfonyl Ketone Chemistry

Development of Novel and Highly Efficient Catalytic Systems for Synthesis

The synthesis of sulfonyl ketones, including γ-keto sulfones like 5-Benzenesulfonylpentan-2-one, is a cornerstone of their study. Future research will undoubtedly focus on the development of more efficient, selective, and sustainable catalytic systems. While traditional methods exist, the drive towards green chemistry and process optimization is paving the way for novel approaches.

Key areas of development are expected to include:

Metal-Free Catalysis: A significant trend in organic synthesis is the move away from heavy metal catalysts, which can be toxic and costly. Research into organocatalysis and other metal-free systems for the synthesis of sulfonyl ketones is anticipated to grow.

Photoredox and Electrochemical Catalysis: These emerging techniques offer unique reactivity pathways and milder reaction conditions. Their application to the synthesis of compounds like this compound could lead to novel and more efficient synthetic routes.

Enantioselective Catalysis: For sulfonyl ketones with chiral centers, the development of catalytic systems that can control stereochemistry is of paramount importance, particularly for applications in medicinal chemistry.

| Catalyst Type | Potential Advantages for Sulfonyl Ketone Synthesis |

| Organocatalysts | Metal-free, often milder reaction conditions, potential for enantioselectivity. |

| Photoredox Catalysts | Access to novel radical-based reaction pathways, visible-light mediated. |

| Electrochemical Systems | Avoids the use of stoichiometric chemical oxidants or reductants, high functional group tolerance. |

| Transition Metal Catalysts | High efficiency and selectivity, well-established reactivity patterns. |

Exploration of Unexpected Reactivity and Cascade Transformations

The functional group array in this compound—a ketone and a sulfone—provides a rich playground for exploring novel reactivity and designing complex cascade transformations. The sulfonyl group can act as a leaving group, an activating group, or a directing group, while the ketone offers a site for nucleophilic attack or enolate formation.

Future research is likely to explore:

Domino Reactions: Designing multi-step reactions that occur in a single pot, triggered by a single event. This approach increases synthetic efficiency by reducing the number of purification steps.

Radical-Mediated Transformations: The sulfonyl group can be a precursor to sulfonyl radicals, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Novel Cyclization Strategies: Utilizing the dual functionality of sulfonyl ketones to construct complex carbocyclic and heterocyclic scaffolds, which are prevalent in biologically active molecules.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms is a major paradigm shift in modern chemistry. These technologies offer improved safety, reproducibility, and scalability. The integration of the synthesis and manipulation of sulfonyl ketones like this compound into these platforms is a key area for future development.

| Technology | Advantages for Sulfonyl Ketone Chemistry |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety for hazardous reactions, potential for in-line purification and analysis. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis for drug discovery, improved reproducibility. |

The development of robust and reliable methods for handling reagents and monitoring reactions in real-time will be crucial for the successful implementation of these technologies for the synthesis and application of this compound and its analogs.

Design of Next-Generation Sulfonyl Ketone Derivatives with Tunable Properties

The core structure of this compound can be systematically modified to create a diverse library of derivatives with tailored properties. This "tuning" is central to its potential applications in various fields.

Future design strategies will likely focus on:

Modulation of Electronic Properties: Altering the substituents on the benzene (B151609) ring of the benzenesulfonyl group can fine-tune the electron-withdrawing nature of the sulfone, thereby influencing the reactivity of the entire molecule.

Introduction of Additional Functional Groups: Incorporating other functionalities can enable new chemical transformations or impart specific biological activities.

Stereochemical Control: For chiral derivatives, precise control over the three-dimensional arrangement of atoms is critical for applications where molecular recognition is important, such as in pharmacology.

Interdisciplinary Applications Beyond Traditional Organic Synthesis

While sulfonyl ketones are valuable intermediates in organic synthesis, their potential extends into various interdisciplinary fields. Future research will likely explore these broader applications.

Potential interdisciplinary applications for derivatives of this compound include:

Medicinal Chemistry: The sulfonyl and ketone moieties are present in numerous approved drugs. Derivatives of this compound could be investigated as potential therapeutic agents, targeting a wide range of diseases.

Materials Science: The properties of sulfonyl-containing polymers can be tuned for specific applications, such as in high-performance plastics or as components in electronic devices.

Agrochemicals: The development of new pesticides and herbicides often involves the synthesis and screening of novel chemical scaffolds, and sulfonyl ketones could provide a promising starting point.

Q & A

Q. What are the recommended protocols for synthesizing 5-Benzenesulfonylpentan-2-one, and how can reproducibility be ensured?

Synthesis typically involves sulfonylation of pentan-2-one derivatives using benzenesulfonyl chloride under controlled conditions (e.g., in anhydrous solvents like dichloromethane with a base such as triethylamine). To ensure reproducibility, document reaction parameters (temperature, stoichiometry, solvent purity) and validate intermediates via spectral analysis (e.g., NMR, IR). Detailed experimental procedures should follow guidelines for rigorous method reporting, including purification steps and characterization data for key intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include H/C NMR (to confirm sulfonyl and ketone groups), IR (for S=O and C=O stretches), and mass spectrometry (for molecular ion validation). Contradictions in data (e.g., unexpected peaks in NMR) may arise from impurities or tautomeric forms. Cross-validate with high-resolution MS and elemental analysis, and compare results with databases like NIST Chemistry WebBook for benzenesulfonyl analogs .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound’s sulfonyl group may hydrolyze in humid or acidic environments. Store in anhydrous conditions at low temperatures (e.g., -20°C in sealed vials under inert gas). Conduct accelerated stability studies (e.g., thermal stress testing) and monitor degradation via HPLC or TLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the sulfonyl group on the ketone’s electrophilicity. Compare activation energies for proposed reaction pathways (e.g., SN2 vs. keto-enol tautomerization) using software like Gaussian or ORCA. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis) .

Q. What strategies address low yields in the synthesis of this compound derivatives for biological screening?

Optimize reaction conditions via Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity). Use protecting groups for sensitive moieties and employ flow chemistry for exothermic steps. Characterize byproducts via LC-MS to refine pathways .

Q. How does the sulfonyl group influence the compound’s potential as a protease inhibitor in drug discovery?

The sulfonyl group can act as a hydrogen-bond acceptor, enhancing binding to protease active sites. Conduct molecular docking studies (e.g., using AutoDock) to simulate interactions with target enzymes like HIV-1 protease. Validate with enzymatic assays (e.g., fluorescence-based inhibition kinetics) .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they resolved?

Impurities (e.g., unreacted sulfonyl chloride) require sensitive detection via UPLC-MS/MS with isotopic labeling. Use internal standards (e.g., deuterated analogs) for calibration. Method validation should follow ICH guidelines for precision, accuracy, and limit of detection .

Methodological Notes

- Data Validation : Cross-reference spectral data with authoritative databases (e.g., NIST) and replicate experiments under controlled conditions .

- Contradiction Resolution : Employ orthogonal analytical techniques (e.g., X-ray crystallography for ambiguous NMR assignments) .

- Ethical Compliance : For biological studies, adhere to protocols for safe handling and disposal of sulfonamide derivatives, referencing institutional safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.